molecular formula C19H42N2 B1293688 N-Hexadecylpropane-1,3-diamine CAS No. 7173-60-6

N-Hexadecylpropane-1,3-diamine

Cat. No.: B1293688
CAS No.: 7173-60-6
M. Wt: 298.6 g/mol
InChI Key: UKNVXIMLHBKVAE-UHFFFAOYSA-N
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Description

N-Hexadecylpropane-1,3-diamine, also known as N1-hexadecyl-1,3-propanediamine, is a long-chain aliphatic diamine with the molecular formula C19H42N2. This compound is characterized by a hexadecyl group attached to a propane-1,3-diamine backbone. It is a useful research chemical and has applications in various industrial processes .

Biochemical Analysis

Biochemical Properties

N-Hexadecylpropane-1,3-diamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with amine dehydrogenase, an enzyme that catalyzes the deamination of amines. This interaction is crucial for the metabolism of amines, where this compound serves as a substrate . Additionally, its hydrophobic alkyl chain allows it to interact with lipid membranes, influencing membrane fluidity and permeability .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways by modulating the activity of membrane-bound receptors and enzymes. This compound can alter gene expression by interacting with transcription factors and other regulatory proteins . Furthermore, this compound impacts cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their activity . This compound also affects gene expression by interacting with DNA-binding proteins and transcription factors, leading to changes in the transcriptional activity of specific genes . These interactions result in a cascade of molecular events that ultimately influence cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can have different biological activities . Long-term exposure to this compound can lead to alterations in cellular processes, including changes in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as cellular toxicity and organ damage . Threshold effects have been identified, where specific dosages result in significant changes in biological activity. These studies highlight the importance of dosage optimization to minimize toxic effects while maximizing therapeutic benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the deamination pathway catalyzed by amine dehydrogenase . This enzyme converts this compound into its corresponding aldehyde and ammonia, which are further metabolized through the methylmalonyl succinate pathway . The compound also interacts with other metabolic enzymes, influencing the levels of various metabolites and altering metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . Its hydrophobic nature allows it to integrate into lipid membranes, affecting its localization and accumulation in specific cellular compartments . These interactions are crucial for its biological activity, as they determine the compound’s availability and concentration at target sites .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. It is often found in lipid-rich compartments such as the endoplasmic reticulum and Golgi apparatus . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . These factors play a critical role in determining the compound’s biological effects and its interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hexadecylpropane-1,3-diamine typically involves the reaction of hexadecylamine with 1,3-dibromopropane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amine group of hexadecylamine attacks the bromine atom of 1,3-dibromopropane, resulting in the formation of the desired diamine .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The use of catalysts and solvents may also be employed to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Hexadecylpropane-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Hexadecylpropane-1,3-diamine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

  • N-Hexadecyltrimethylenediamine
  • Cetylaminopropylamine
  • N1-Hexadecyl-1,3-propanediamine

Uniqueness

N-Hexadecylpropane-1,3-diamine is unique due to its specific combination of a long hydrophobic chain and diamine functionality. This structure imparts distinct amphiphilic properties, making it particularly effective in applications requiring both hydrophobic and hydrophilic interactions. Compared to similar compounds, it offers a balance of solubility and reactivity that is advantageous in various industrial and research applications .

Properties

IUPAC Name

N'-hexadecylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H42N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-19-16-17-20/h21H,2-20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNVXIMLHBKVAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCNCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H42N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20221952
Record name N-Hexadecylpropane-1,3-diamine
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Molecular Weight

298.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7173-60-6
Record name N1-Hexadecyl-1,3-propanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7173-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Cetylaminopropylamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC158578
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Record name N-Hexadecylpropane-1,3-diamine
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Record name N-hexadecylpropane-1,3-diamine
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Record name CETYLAMINOPROPYLAMINE
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